2,5,8,11,14,17,20-Heptaoxadocosan-22-amine
Overview
Description
m-PEG7-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.
Mechanism of Action
Target of Action
The primary target of 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine, also known as m-PEG7-Amine, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound acts as a linker molecule in the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The interaction between the compound and its targets leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By promoting the degradation of specific proteins, it can influence various cellular processes, including cell cycle progression, transcriptional regulation, and immune response .
Pharmacokinetics
As a pegylated compound, it is expected to have improved solubility and stability, which could enhance its bioavailability .
Result of Action
The molecular effect of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular functions depending on the role of the degraded protein .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , suggesting that it may be sensitive to light, moisture, and temperature variations.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33NO7/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQSLHPGFFGOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596092 | |
Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170572-38-0 | |
Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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